5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one
Description
5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one is a synthetic organic compound characterized by the presence of chloro-phenyl groups and a furanone core
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxyfuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)15(21)10-18(23)17(22)9-16(24-18)12-3-7-14(20)8-4-12/h1-9,23H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRQGFUSLVLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C(O2)(CC(=O)C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382711 | |
| Record name | 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-43-7 | |
| Record name | 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furanone core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of chloro-phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions using 4-chloro-benzoyl chloride or 4-chloro-benzyl chloride as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents
- Optimization of reaction conditions (temperature, pressure, solvents)
- Purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a carbonyl group.
- Reduction : The carbonyl groups can be reduced to hydroxyl groups.
- Substitution : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
- Reduction : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophiles such as amines or thiols in the presence of a base.
Major Products
- Oxidation : Formation of diketone derivatives.
- Reduction : Formation of diol derivatives.
- Substitution : Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Catalysis : Potential use as a ligand in catalytic reactions.
- Materials Science : Incorporation into polymers for enhanced properties.
Biology
- Enzyme Inhibition : Potential inhibitor of specific enzymes due to its structural features.
Medicine
- Drug Development : Exploration as a lead compound for developing new pharmaceuticals.
Industry
- Chemical Synthesis : Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one would depend on its specific application. For instance:
- Enzyme Inhibition : The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
- Catalysis : It may act as a ligand, coordinating with a metal center to form an active catalytic complex.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-phenyl)-2-hydroxy-furan-3-one : Lacks the additional 2-oxo-ethyl group.
- 2-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one : Lacks one of the chloro-phenyl groups.
Uniqueness
- Structural Features : The presence of both chloro-phenyl groups and the furanone core makes it unique.
- Reactivity : The combination of functional groups provides diverse reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
